molecular formula C7H8O4 B12908826 4-(Methoxymethyl)furan-3-carboxylic acid CAS No. 88550-25-8

4-(Methoxymethyl)furan-3-carboxylic acid

Katalognummer: B12908826
CAS-Nummer: 88550-25-8
Molekulargewicht: 156.14 g/mol
InChI-Schlüssel: NCGXPSBKFCSZSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxymethyl)furan-3-carboxylic acid is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethyl)furan-3-carboxylic acid typically involves the functionalization of a furan ring. One common method is the methoxymethylation of furan-3-carboxylic acid. This can be achieved through the reaction of furan-3-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Methoxymethyl)furan-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-3,4-dicarboxylic acid derivatives.

    Reduction: 4-(Methoxymethyl)furan-3-methanol or 4-(Methoxymethyl)furan-3-aldehyde.

    Substitution: Halogenated furans or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

4-(Methoxymethyl)furan-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Wirkmechanismus

The mechanism of action of 4-(Methoxymethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

    Furan-2-carboxylic acid: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    Furan-3-carboxylic acid: The parent compound without the methoxymethyl substitution.

    5-(Methoxymethyl)furan-2-carboxylic acid: Similar structure but with the methoxymethyl group at a different position on the furan ring.

Uniqueness: 4-(Methoxymethyl)furan-3-carboxylic acid is unique due to the presence of the methoxymethyl group, which can enhance its solubility, reactivity, and potential biological activity compared to its non-substituted counterparts.

Eigenschaften

CAS-Nummer

88550-25-8

Molekularformel

C7H8O4

Molekulargewicht

156.14 g/mol

IUPAC-Name

4-(methoxymethyl)furan-3-carboxylic acid

InChI

InChI=1S/C7H8O4/c1-10-2-5-3-11-4-6(5)7(8)9/h3-4H,2H2,1H3,(H,8,9)

InChI-Schlüssel

NCGXPSBKFCSZSB-UHFFFAOYSA-N

Kanonische SMILES

COCC1=COC=C1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.